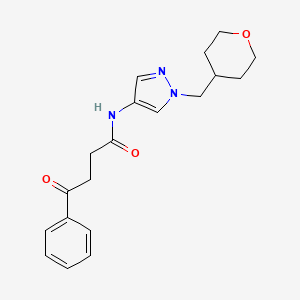

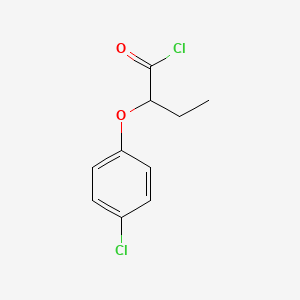

![molecular formula C21H20ClNO6S2 B2489429 甲基 3-[(5-氯-2,4-二甲氧基苯基)磺酰基]-4-(4-甲基苯基)噻吩-2-羧酸酯 CAS No. 941888-55-7](/img/structure/B2489429.png)

甲基 3-[(5-氯-2,4-二甲氧基苯基)磺酰基]-4-(4-甲基苯基)噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiophene derivatives often involves reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to various functionalized thiophene compounds. For instance, reactions including straightforward halogenation and subsequent alcohol addition have been utilized to yield thiophene-2,4-diols, which are further processed to achieve different thiophene derivatives through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including those similar to the compound , often features a thiophene core with various substituents that influence their electronic and spatial configuration. The arrangement of these substituents can significantly affect the compound's reactivity and properties. Structural characterization techniques such as X-ray single-crystal diffraction have been essential in elucidating the configurations of complex thiophene derivatives (Shi et al., 2007).

Chemical Reactions and Properties

Thiophene compounds engage in a wide range of chemical reactions, reflective of their functional groups. Reactions such as nitration, halogenation, and coupling have been reported, leading to the formation of diverse thiophene-based products with varying chemical properties. For example, the nitration of 2,5-dimethylthiophene has yielded products with potential applications in synthesizing dithienylmethanes, showcasing the versatility of thiophene derivatives in chemical synthesis (Suzuki et al., 1981).

科学研究应用

有机合成和化学性质

- Corral & Lissavetzky(1984)的研究提出了一种通过简单的卤代反应和随后的反应合成噻吩衍生物的方法,为合成化学中类似化合物的更广泛用途提供了见解(Corral & Lissavetzky, 1984)。

- Yin等人(2008)详细介绍了一种简便的方法,用于合成3-甲硫基取代的呋喃、吡咯和噻吩,表明该化合物在生产结构多样的杂环化合物中的相关性(Yin et al., 2008)。

荧光性质

- Ishii等人(2014)探讨了噻吩融合衍生物的合成和性质,揭示了它们强烈的荧光发射,这可能适用于新荧光染料和材料的开发(Ishii et al., 2014)。

涤纶纤维染色

- Iyun等人(2015)合成了基于噻吩的单偶氮分散染料,评估其在涤纶织物上的性能。这些染料表现出良好的均匀性和牢固性,表明该化合物在纺织应用中的潜力(Iyun et al., 2015)。

生物活性

- Lepailleur等人(2014)评估了噻吩衍生物的遗传毒性、突变原性和致癌潜力,强调了结构基团在毒性效应中的重要性。这项研究强调了该化合物在评估化学安全性和环境健康影响中的相关性(Lepailleur et al., 2014)。

- Mehdhar等人(2022)制备了新的噻吩衍生物,评估它们对人类癌细胞系的细胞毒活性。令人鼓舞的结果表明在开发抗癌药物方面具有潜在应用(Mehdhar et al., 2022)。

属性

IUPAC Name |

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO6S2/c1-12-5-7-13(8-6-12)14-11-30-19(21(24)29-4)20(14)31(25,26)23-16-9-15(22)17(27-2)10-18(16)28-3/h5-11,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVNBGGZAUNINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

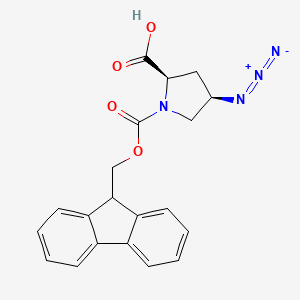

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)